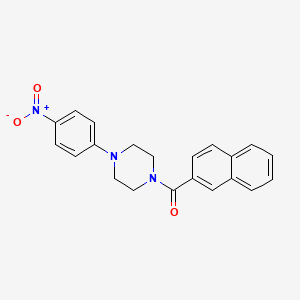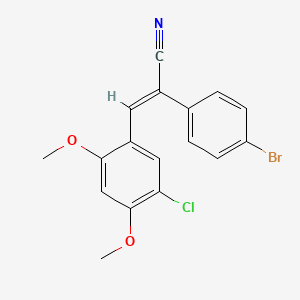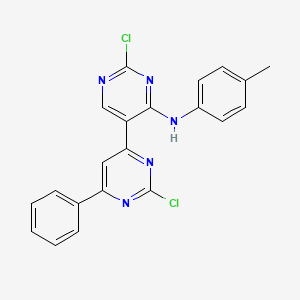![molecular formula C22H28ClNO5 B5178432 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as JNJ-7925476 and is a selective dopamine D4 receptor antagonist.
Mecanismo De Acción
The mechanism of action of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is not fully understood. However, it is known to selectively bind to dopamine D4 receptors, which are primarily found in the prefrontal cortex and limbic system of the brain. By blocking these receptors, the compound may modulate the activity of dopamine in these areas, which can have a potential impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a potential impact on various neurological and psychiatric disorders by selectively blocking dopamine D4 receptors. This can potentially modulate the activity of dopamine in the brain, which can have an impact on various physiological processes such as mood regulation, attention, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate in lab experiments is its selective binding to dopamine D4 receptors. This allows for more targeted research on the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is the complex synthesis process, which can make it difficult to obtain the compound in large quantities.
Direcciones Futuras
There are several future directions for research on 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate. One potential direction is to further investigate its potential therapeutic applications for various neurological and psychiatric disorders. Another direction is to study its potential impact on other physiological processes beyond dopamine modulation. Additionally, research can be conducted to optimize the synthesis process and increase the yield of the compound for further research.
In conclusion, this compound is a promising compound that has potential therapeutic applications for various neurological and psychiatric disorders. Its selective binding to dopamine D4 receptors allows for targeted research on the role of dopamine in these disorders. However, further research is needed to fully understand its mechanism of action and potential impact on other physiological processes.
Métodos De Síntesis
The synthesis of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-chloro-1-naphthol with 1,4-dibromobutane to form 4-(2-chloro-1-naphthyloxy)butyl bromide. This intermediate is then reacted with 4-methylpiperidine to form the desired product, which is then treated with oxalic acid to form the oxalate salt.
Aplicaciones Científicas De Investigación
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective dopamine D4 receptor antagonist, which makes it a potential treatment for various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVHSCKGUAWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)

![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
